molecular formula C9H11Cl3O2 B14501949 3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one CAS No. 62827-20-7

3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one

Cat. No.: B14501949
CAS No.: 62827-20-7
M. Wt: 257.5 g/mol
InChI Key: BSBKRVPFSXGTJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one is a synthetic organic compound characterized by its unique structure, which includes three chlorine atoms and two ethyl groups attached to a dihydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of diethyl malonate and trichloroacetaldehyde in the presence of a base, followed by cyclization to form the dihydropyran ring. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Common solvents like ethanol or methanol

    Catalyst: Basic catalysts such as sodium ethoxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a suitable base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors, altering their activity.

    Pathways Involved: Modulating signaling pathways, such as those involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dihydro-2H-pyran: A simpler analog without chlorine or ethyl groups.

    2,3-Dihydro-4H-pyran: Another analog with a different ring structure.

    Tetrahydropyran: A fully saturated analog.

Uniqueness

3,4,5-Trichloro-4,6-diethyl-3,4-dihydro-2H-pyran-2-one is unique due to the presence of three chlorine atoms and two ethyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

62827-20-7

Molecular Formula

C9H11Cl3O2

Molecular Weight

257.5 g/mol

IUPAC Name

3,4,5-trichloro-4,6-diethyl-3H-pyran-2-one

InChI

InChI=1S/C9H11Cl3O2/c1-3-5-6(10)9(12,4-2)7(11)8(13)14-5/h7H,3-4H2,1-2H3

InChI Key

BSBKRVPFSXGTJC-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(C(C(=O)O1)Cl)(CC)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.